2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound with the CAS Number: 878668-04-3 . It has a molecular weight of 231.71 and its molecular formula is C8H10ClN3OS . The InChI code for this compound is 1S/C8H11ClN3OS/c9-4-6(13)10-8-12-11-7(14-8)5-2-1-3-5/h5,14H,1-4H2,(H,10,12,13) .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl group attached to a thiadiazole ring, which is further connected to an acetamide group via a nitrogen atom . The chlorine atom is attached to the carbon of the acetamide group .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . . The storage temperature for this compound is between 2 to 8 degrees Celsius .Scientific Research Applications
Structural Analysis and Intermolecular Interactions Research on related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, highlights their complex intermolecular interactions, including hydrogen bonds and π interactions, which contribute to their 3-D structural arrays (Boechat et al., 2011). These structural characteristics can be pivotal in designing compounds with specific binding affinities or reactivities, making them suitable for applications in material science or as potential pharmacophores.
Synthesis and Molecular Modeling The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation (Yu et al., 2014) demonstrates the chemical versatility of thiadiazole compounds. Such methodologies can be essential for developing new chemical entities with potential therapeutic or industrial applications.
Biological Activities Compounds within this chemical family have been evaluated for their antitumor (Hamama et al., 2013) and insecticidal activities (Fadda et al., 2017). These studies provide a foundation for the potential bioactive properties of 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, indicating possible applications in developing new pharmacological agents or agricultural chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They can cross cellular membranes and interact strongly with biological targets due to their mesoionic character .
Mode of Action
It is known that thiadiazole derivatives can interact strongly with biological targets due to their mesoionic character . This interaction can lead to various changes in the target, which can result in a range of biological activities .
Biochemical Pathways
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that thiadiazole derivatives, due to their mesoionic nature, are able to cross cellular membranes . This suggests that they may have good bioavailability.
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may have various effects at the molecular and cellular level .
Action Environment
It is known that the biological activities of thiadiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease activity, which is crucial for the survival of certain bacteria . The compound binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . Additionally, this compound interacts with proteins involved in cellular signaling pathways, affecting their function and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, it affects the expression of genes involved in cell cycle regulation, leading to altered cellular proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time . Long-term studies have shown that it maintains its activity and effects on cellular function even after prolonged exposure . Some degradation products may form under specific conditions, which could influence its overall efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibition of bacterial growth and modulation of immune responses . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites . For instance, it has been shown to inhibit the activity of enzymes involved in the urea cycle, leading to changes in ammonia and urea levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . It may also bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of the compound can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall efficacy .
Properties
IUPAC Name |
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3OS/c9-4-6(13)10-8-12-11-7(14-8)5-2-1-3-5/h5H,1-4H2,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFYPGWANGGREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424593 | |
Record name | 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878668-04-3 | |
Record name | 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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